

Discovery and history of carbyne synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Karbin*

Cat. No.: *B1673292*

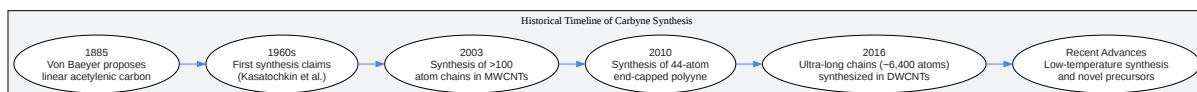
[Get Quote](#)

An In-depth Technical Guide to the Discovery and Synthesis of Carbyne

Introduction

Carbyne, the one-dimensional allotrope of carbon, is a linear chain of sp-hybridized carbon atoms.^{[1][2]} Theoretically predicted to be the strongest material known, its properties have captivated the scientific community for over a century.^{[3][4]} First proposed by Adolf von Baeyer in 1885, the existence of carbyne was long debated due to its extreme instability and reactivity, which made its synthesis a formidable challenge.^[5] This guide provides a comprehensive overview of the historical milestones, modern synthesis protocols, and key quantitative data related to carbyne, intended for researchers and professionals in materials science and drug development.

Historical Overview and Discovery


The concept of a linear carbon chain dates back to 1885, when Adolf von Baeyer suggested that its high reactivity would likely prevent its isolation.^[5] The first claims of carbyne synthesis appeared in the 1960s from Soviet scientists, though definitive proof remained elusive, sparking a long-standing controversy.^{[1][6]} For decades, the primary challenge was carbyne's inherent instability; the chains would readily bend, snap, or react with one another.^[7]

A significant breakthrough came with the strategy of stabilizing the carbon chains. This was approached in two main ways:

- End-capping: Synthesizing finite-length chains (polyyynes) and terminating them with bulky functional groups to prevent reactions.^{[8][9]}

- Confinement: Using nanostructures as reactors and protective shields for the growing carbyne chain.

The confinement method proved particularly successful. In 2003, researchers synthesized carbyne chains of over 100 carbon atoms inside multi-walled carbon nanotubes (MWCNTs).^[10] By 2016, this method was refined to grow ultra-long chains of up to 6,400 atoms within double-walled carbon nanotubes (DWCNTs), providing the first definitive, large-scale synthesis of stable carbyne.^{[5][11][12]}

[Click to download full resolution via product page](#)

A brief timeline of key milestones in carbyne's history.

Synthesis Methodologies and Experimental Protocols

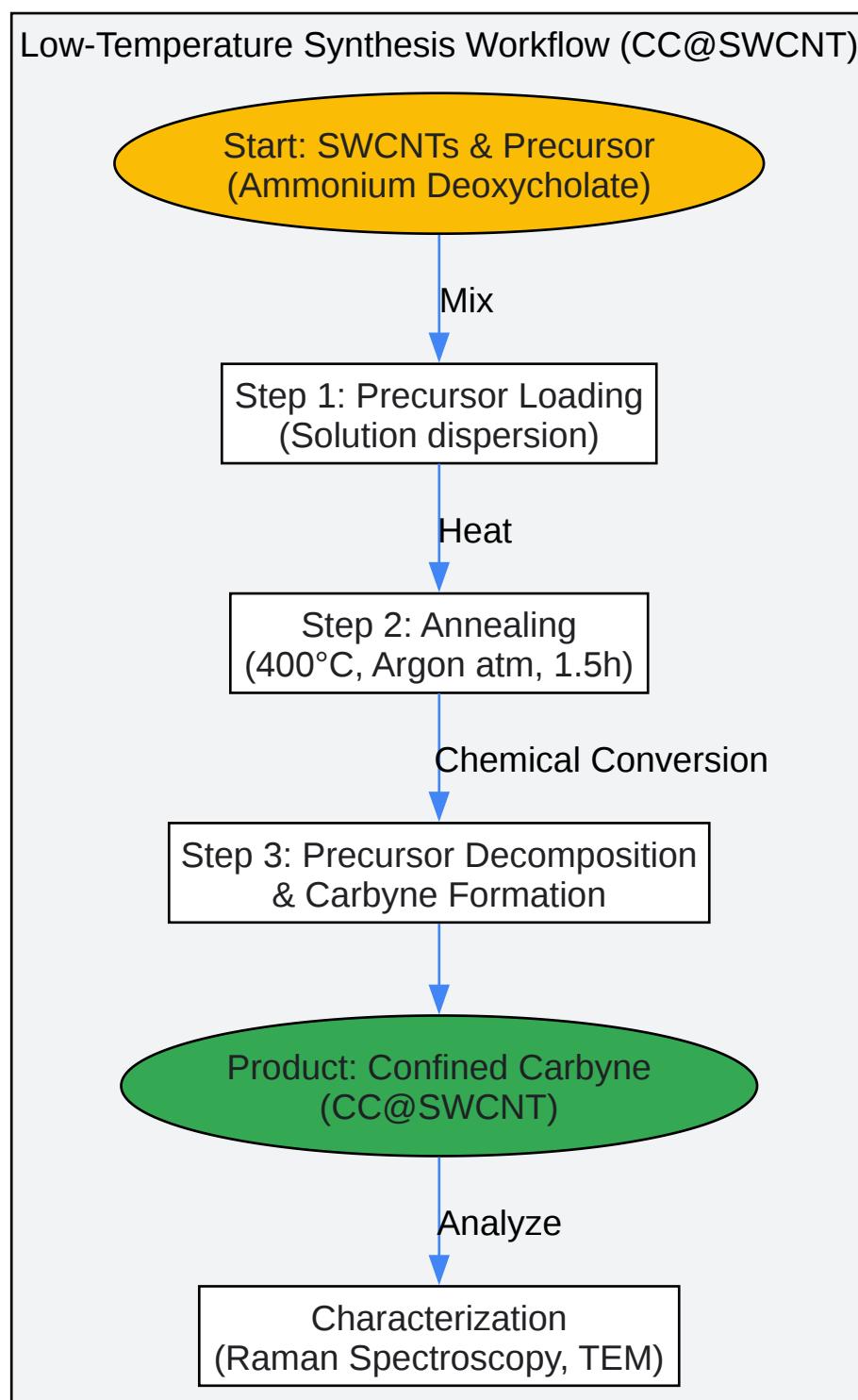
The synthesis of carbyne has evolved from high-energy, difficult-to-control methods to more refined, low-temperature techniques that offer higher yields and stability.

High-Temperature Confinement Synthesis

This was one of the earliest successful methods for producing long, stable carbyne chains. It involves using the hollow core of a carbon nanotube as a nano-reactor.

Experimental Protocol (Arc-Discharge Method):

- Precursor: Graphite electrodes are used as the carbon source.


- Apparatus: An arc-discharge apparatus is set up, typically filled with a low-pressure inert gas like helium.
- Synthesis: A high current is passed between the graphite electrodes, creating a plasma that vaporizes the carbon.
- Formation: As the carbon vapor cools and condenses, single-walled, double-walled, or multi-walled carbon nanotubes are formed. Within the confined space inside these tubes, linear carbon chains (carbyne) self-assemble.[10]
- Isolation & Characterization: The resulting soot is collected and purified to isolate the carbyne-containing nanotubes. Characterization is primarily done using Transmission Electron Microscopy (TEM) to visualize the chains and Raman Spectroscopy to confirm the sp-hybridized bond signature.[10][12]

Low-Temperature Confinement Synthesis

Recent advancements have enabled carbyne synthesis at significantly lower temperatures, which preserves the integrity of the host nanotubes and improves yield.[7][10]

Experimental Protocol (Precursor Annealing):

- Precursor Loading: Single-walled carbon nanotubes (SWCNTs) are filled with a precursor molecule, such as ammonium deoxycholate (ADC) or ammonium cholate.[7][10] This is typically done by creating a solution of the precursor and dispersing the SWCNTs in it.
- Annealing: The precursor-filled SWCNTs are placed in a tube furnace and annealed at relatively low temperatures (e.g., 400 °C) under an inert argon atmosphere for approximately 1.5 hours.[10]
- Conversion: The heat causes the precursor molecules inside the nanotubes to decompose and rearrange, forming long, linear carbyne chains. The SWCNT acts as a protective shell. [7][10]
- Characterization: The product (CC@SWCNT) is analyzed using Raman spectroscopy, which reveals a strong characteristic peak for carbyne between 1860-1870 cm⁻¹.[10] Raman mapping can confirm the uniformity and high yield of the synthesis.[10]

[Click to download full resolution via product page](#)

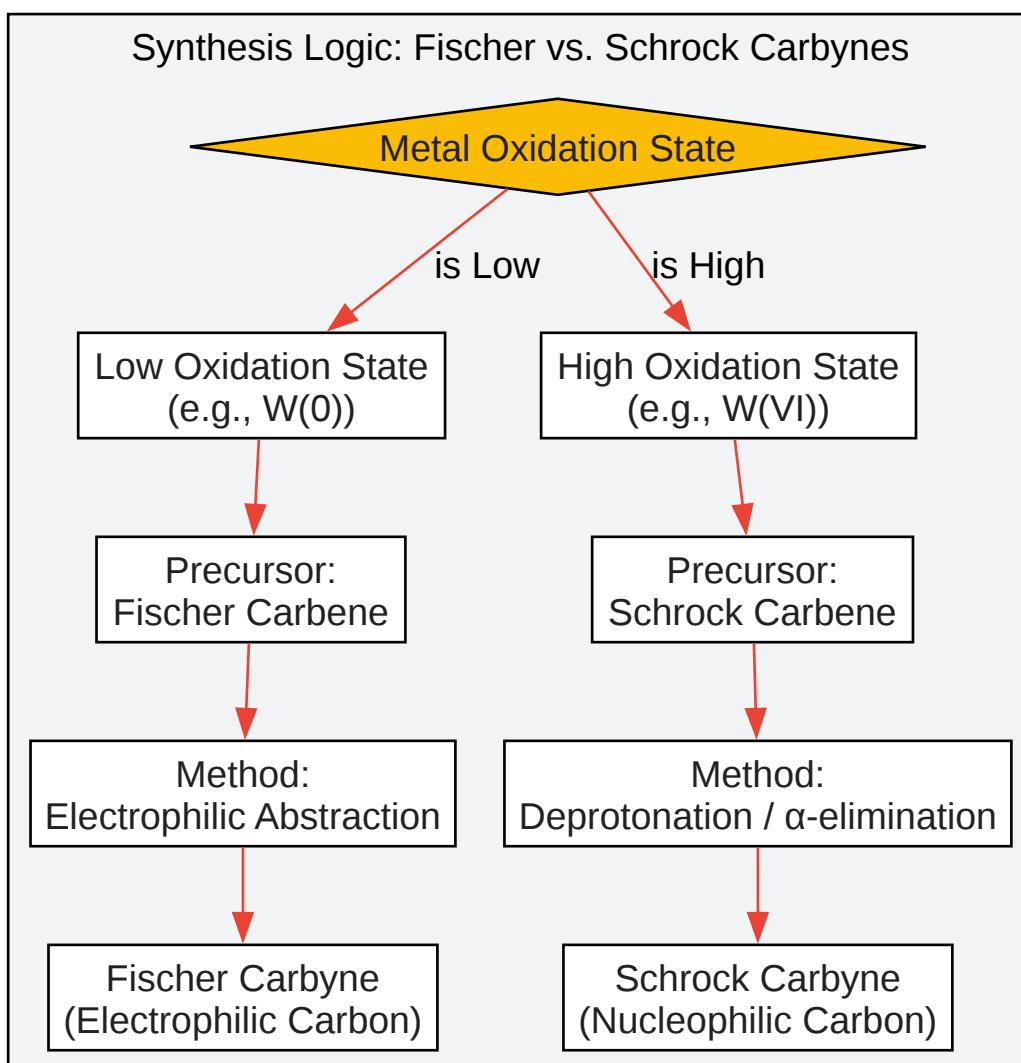
Workflow for low-temperature synthesis of confined carbyne.

Laser Ablation in Liquid

This method allows for the synthesis of finite-length carbyne chains that can be isolated as a crystalline powder.

Experimental Protocol:

- **Setup:** A target (e.g., graphite) is submerged in a liquid, typically an alcohol. A gold catalyst is crucial for the reaction.[2]
- **Ablation:** A high-power pulsed laser is focused on the target. The laser energy ablates the material, creating a plasma plume in the liquid.
- **Formation:** Within the favorable thermodynamic environment of the plasma, carbon-hydrogen bonds are cleaved with the help of the gold catalyst, and sp-hybridized carbon atoms link to form carbyne chains with alternating single and triple bonds, capped by hydrogen.[2]
- **Isolation:** The resulting solution contains carbyne nanorods. Drying this solution yields a white, crystalline carbyne powder.[2]
- **Characterization:** The product is analyzed using X-ray Diffraction (XRD) to confirm crystallinity, Scanning Electron Microscopy (SEM) and TEM to observe morphology, and Raman spectroscopy to identify the characteristic C-C single bond ($\sim 1050 \text{ cm}^{-1}$) and triple bond ($\sim 2175 \text{ cm}^{-1}$) peaks.[2]


Metal-Carbyne Complexes

In the context of organometallic chemistry, "carbyne" refers to a ligand with a carbon atom triply bonded to a metal center ($\text{M}\equiv\text{CR}$). These are distinct from the pure carbon allotrope but are crucial in synthetic chemistry. They are broadly classified into Fischer carbynes and Schrock carbynes.[13]

Experimental Protocol (Fischer Carbyne Synthesis):

- **Precursor:** A methoxy metal carbene complex, such as $(\text{CO})_5\text{W}=\text{C}(\text{OCH}_3)\text{R}$, is used as the starting material.[1][13]

- Reaction: The carbene complex is treated with a Lewis acid (e.g., boron trihalide) or an electrophile.[1][13]
- Abstraction: The Lewis acid abstracts the methoxy group from the carbene carbon.
- Formation: This abstraction results in the formation of a metal-carbyne triple bond, yielding a complex like $\text{Br}(\text{CO})_4\text{W}\equiv\text{CR}$.[13]

[Click to download full resolution via product page](#)

Logical relationship between metal state and carbyne type.

Quantitative Data Summary

The unique bonding of carbyne results in extraordinary physical and electronic properties.

Table 1: Mechanical Properties of Carbyne

Property	Value	Notes
Young's Modulus	32.7 TPa	Approximately double that of graphene and 40 times that of diamond. [4] [12]
Specific Strength	Up to 7.5×10^7 N·m/kg	Unrivaled by any other known stable material. [4]
Tensile Strength	~10 nN	Force required to break a single atomic chain. [4]
Persistence Length	~14 nm	A measure of stiffness at room temperature. [4]

Table 2: Structural and Electronic Properties

Property	Value	Notes
Hybridization	sp	Linear chain of carbon atoms. [1] [2]
Bond Structure	Polyyne (-C≡C-) _n	Alternating single and triple bonds. [2]
Band Gap	2.6 - 4.7 eV	Can be tuned by applying mechanical strain (increases with tension). [4]
Magnetic State	Non-magnetic	Can be switched to a magnetic semiconductor by mechanical twisting. [3] [4]

Table 3: Synthesis and Characterization Data

Parameter	Value	Method / Technique
Max. Chain Length	~6,400 atoms	Confined synthesis in DWCNTs.[11]
Raman Peak (Confined)	1860 - 1870 cm ⁻¹	Low-temperature synthesis in SWCNTs.[10]
Raman Peaks (Powder)	~1050 cm ⁻¹ (single), ~2175 cm ⁻¹ (triple)	Laser ablation in liquid.[2]
Morphology	Nanorods (10-30 nm width, >100 nm length)	TEM imaging of laser-ablated carbyne.[2][14]

Conclusion and Future Outlook

The journey from a theoretical concept to a synthesized material has been long and challenging for carbyne. The development of confinement and low-temperature synthesis methods has finally made stable, long-chain carbyne accessible for in-depth study.[7] Its unparalleled strength and tunable electronic properties position it as a revolutionary material for nanoelectronics, spintronics, and high-strength composites.[3][4] Current challenges include scaling up production and developing methods to process and assemble carbyne outside its protective nanotube environment.[15] Future research will likely focus on these areas, as well as exploring its potential applications in energy storage and as a building block for novel carbon-based devices.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbyne - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]

- 4. pubs.acs.org [pubs.acs.org]
- 5. Route to Carbyne: Scientists Create Ultra-Long 1D Carbon Chains | Sci.News [sci.news]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. New Method Stabilizes Carbyne for Next-Gen Electronics | Technology Networks [technologynetworks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Toward carbyne: Synthesis and stability of really long polyynes | Semantic Scholar [semanticscholar.org]
- 10. Low-Temperature Synthesis of Weakly Confined Carbyne Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbyne was made for the first time - said to be stronger than graphene | Graphene-Info [graphene-info.com]
- 12. readaroundsubject.wordpress.com [readaroundsubject.wordpress.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 15. Synthesis and properties of confined carbyne and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of carbyne synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1673292#discovery-and-history-of-carbyne-synthesis\]](https://www.benchchem.com/product/b1673292#discovery-and-history-of-carbyne-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com